molecular formula C13H10N2OS B1394575 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 1263063-12-2

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

Cat. No.: B1394575
CAS No.: 1263063-12-2
M. Wt: 242.3 g/mol
InChI Key: RIBIKAAUZVFDFM-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is a heterocyclic compound with a unique structure that combines a thieno ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with methylthiophene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.

    Reduction: 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-methanol.

    Substitution: 4-bromo-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde.

Scientific Research Applications

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: An ester derivative with different reactivity and solubility properties.

Uniqueness

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBIKAAUZVFDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C=O)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde
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1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde
Reactant of Route 5
1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde
Reactant of Route 6
1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

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